Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate
Description
Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a carbamoyl linker and a substituted butynyl-azepane moiety. The azepane ring (a seven-membered saturated amine) and the rigid alkyne (C≡C) in the but-2-yn-1-yl group confer unique steric and electronic properties.
Properties
IUPAC Name |
methyl 4-[4-(azepan-1-yl)but-2-ynylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-19(23)17-10-8-16(9-11-17)18(22)20-12-4-7-15-21-13-5-2-3-6-14-21/h8-11H,2-3,5-6,12-15H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGDRXHVHCKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the butynyl group:
Coupling with benzoate ester: The final step involves the coupling of the intermediate with a benzoate ester, typically through carbamoylation reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate has been investigated for its pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. The mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways.
- Anticancer Potential : Preliminary research indicates that the compound may induce apoptosis in cancer cells. Its structure allows for interaction with specific molecular targets involved in cell proliferation and survival, which could be leveraged for therapeutic purposes.
Biological Probes
Due to its unique structural features, this compound serves as a biochemical probe in research:
- Target Identification : It can be used to identify and characterize biological targets, aiding in the understanding of disease mechanisms and the development of targeted therapies.
Materials Science
The compound is also explored for applications in materials science:
- Polymeric Materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in the development of advanced materials for industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Exhibits significant inhibition against bacterial strains. |
| Anticancer Potential | Induces apoptosis in various cancer cell lines. | |
| Biological Probes | Target Identification | Facilitates identification of molecular targets. |
| Materials Science | Polymeric Materials | Enhances mechanical properties when incorporated into polymers. |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of this compound, researchers tested its efficacy against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties revealed that this compound triggers apoptosis through activation of caspase pathways in human cancer cell lines. This mechanism highlights its promise as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The azepane ring and butynyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate with three analogous benzoate derivatives, focusing on structural features, synthesis strategies, and available experimental data.
Structural Analysis
Core Similarities : All compounds share a methyl benzoate backbone, with substitutions at the 4-position. The carbamoyl (-CONH-) linker is common in (42) , (1c) , and the target compound, facilitating hydrogen bonding and molecular recognition.
Key Differences: Azepane vs. Benzimidazole: The target compound’s azepane group introduces a flexible, electron-rich amine ring, contrasting with the planar, aromatic benzimidazole in (1). Azepane’s larger ring size may enhance solubility in non-polar media compared to benzimidazole’s rigid π-system . Alkyne vs. Branched Alkoxy Groups: Compound (1c) incorporates a pivaloyloxy group, which increases steric bulk and may stabilize the compound against enzymatic degradation compared to the azepane group .
Spectroscopic Data (Where Available)
- Compound (42) : ¹H NMR (CDCl₃) shows aromatic protons (δ 8.13–7.24 ppm) and a characteristic α,β-unsaturated system (δ 6.6–7.4 ppm) .
- Compound (1c) : ¹H NMR (CDCl₃) confirms ester (δ 3.8–4.2 ppm) and pivaloyloxy (δ 1.2 ppm) groups .
- Target Compound : Predictable NMR signals would include azepane’s NH (δ ~1.5–2.5 ppm) and alkyne protons (if terminal), though internal alkynes may lack distinct proton signals.
Biological Activity
Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The compound features a benzoate core with an azepan ring and a but-2-ynyl group, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Azepane Ring : Achieved through cyclization reactions.
- Alkyne Addition : Involves palladium-catalyzed coupling reactions to introduce the but-2-ynyl group.
- Benzamide Formation : The final step reacts the intermediate with appropriate carboxylic acids to form the benzoate structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The azepane ring enhances binding affinity to various enzymes and receptors, which may lead to:
- Inhibition of Enzyme Activity : The compound can modulate enzymatic pathways critical in disease processes.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through specific signaling pathways.
Biological Activity and Case Studies
Research has shown that compounds similar to this compound exhibit significant biological activities:
Detailed Findings
- Antimicrobial Properties : In vitro studies indicated that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall integrity and interference with metabolic processes.
- Anticancer Activity : The compound's ability to inhibit c-Myc dimerization has been linked to reduced proliferation in cancer cells. For instance, a study highlighted its potential as a small-molecule inhibitor that stabilizes monomeric c-Myc, preventing its interaction with Max, thereby inhibiting oncogenic signaling pathways.
- Neuropharmacological Effects : The compound has been explored for its role in enhancing cholinergic signaling by inhibiting acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer's disease.
Q & A
Q. Analytical Validation :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
- Structural Confirmation :
Basic: Which functional groups in this compound are most reactive, and how do they influence experimental design?
Q. Key Functional Groups and Reactivity :
Benzoate Ester : Susceptible to hydrolysis under basic/acidic conditions. Use anhydrous solvents and neutral pH buffers in biological assays .
Carbamoyl Linkage : Reacts with nucleophiles (e.g., amines, thiols). Avoid thiol-containing reagents (e.g., DTT) in storage solutions .
Alkyne : Participates in click chemistry (e.g., azide-alkyne cycloaddition for bioconjugation). Optimize copper(I) catalyst concentrations to avoid side reactions .
Q. Experimental Design Considerations :
- Protect from moisture and light during synthesis.
- Use inert atmospheres (N/Ar) for alkyne-involving reactions .
Advanced: What mechanistic studies are recommended to elucidate its biological activity?
Q. Methodologies :
Target Engagement :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., enzymes like kinases or GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Cellular Uptake : Fluorescent tagging via alkyne-azide click chemistry to track intracellular localization .
Enzyme Inhibition : Dose-response assays (IC) with recombinant enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability .
Data Interpretation : Compare results with structurally similar compounds (e.g., naphthalene or benzofuran derivatives) to infer structure-activity relationships (SAR) .
Advanced: How can structural modifications enhance bioactivity or reduce toxicity?
Q. Strategic Modifications :
Azepane Ring :
- Replace with smaller rings (e.g., piperidine) to reduce steric hindrance.
- Introduce electron-withdrawing groups (e.g., CF) to modulate pKa and membrane permeability .
Alkyne Substituent : Substitute with terminal alkynes for improved click chemistry efficiency .
Benzoate Ester : Replace methyl with prodrug groups (e.g., pivaloyloxymethyl) for enhanced bioavailability .
Q. Pharmacokinetic Optimization :
- Use molecular dynamics (MD) simulations to predict metabolic sites and guide deuterium incorporation for longer half-life .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Q. Root Causes of Discrepancies :
Q. Resolution Strategies :
Standardize Protocols : Follow OECD guidelines for cytotoxicity assays (e.g., MTT/WST-1 with controlled O levels).
Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .
Independent Validation : Reproduce key findings in orthogonal assays (e.g., switch from fluorescence-based to luminescence readouts) .
Advanced: What advanced techniques address analytical challenges like isomerism or spectral overlap?
Q. Techniques for Complex Characterization :
2D NMR : NOESY or HSQC to resolve overlapping signals (e.g., azepane protons vs. alkyne protons) .
Chiral HPLC : Separate enantiomers using amylose-based columns if asymmetric centers are introduced .
LC-MS/MS : Detect degradation products with high sensitivity (e.g., hydrolyzed benzoic acid fragments) .
Case Study : For isomeric alkyne byproducts, use IR spectroscopy to distinguish terminal vs. internal alkynes (C≡C stretch at ~2100 cm) .
Advanced: What factors influence the compound’s stability in biological assays?
Q. Critical Stability Factors :
pH Sensitivity : Ester hydrolysis accelerates at pH < 3 or > 10. Use phosphate buffers (pH 7.4) for in vitro studies .
Temperature : Store lyophilized samples at -80°C; avoid freeze-thaw cycles for DMSO stocks .
Light Exposure : Protect from UV light to prevent alkyne polymerization. Use amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
